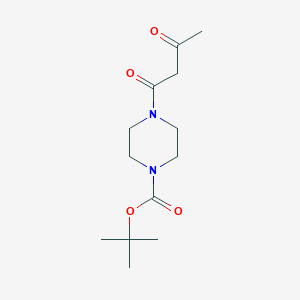

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

描述

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group and a 3-oxobutanoyl side chain. This molecule serves as a key intermediate in medicinal chemistry, particularly in the synthesis of urea derivatives targeting pharmacological applications (e.g., compound 37 in ) . The 3-oxobutanoyl group introduces a reactive ketone moiety, enabling further functionalization through nucleophilic additions or condensations. Its synthesis involves amidation between tert-butyl piperazine-1-carboxylate and activated carboxylic acid derivatives (e.g., HOAt/EDCI-mediated coupling) .

属性

IUPAC Name |

tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-10(16)9-11(17)14-5-7-15(8-6-14)12(18)19-13(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSUGFWKJSGGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection of Piperazine Nitrogen

- Reagents: Piperazine, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate).

- Conditions: Typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at 0–25 °C.

- Outcome: Formation of tert-butyl piperazine-1-carboxylate, protecting one nitrogen to allow selective functionalization at the other nitrogen.

Acetoacetylation at the 4-Position

- Reagents: Acetoacetyl chloride or ethyl acetoacetate derivatives.

- Method:

- The Boc-protected piperazine is reacted with acetoacetyl chloride under controlled temperature (0–5 °C) in the presence of a base such as triethylamine to neutralize HCl formed.

- Alternatively, a transacetoacetylation can be performed using ethyl acetoacetate and catalytic acid or base.

- Solvent: Anhydrous dichloromethane or acetonitrile.

- Purification: The crude product is purified by silica gel chromatography or recrystallization to isolate this compound.

Summary Table of Preparation Methods

| Step | Method Description | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Boc Protection of Piperazine Nitrogen | Piperazine, Boc2O, base, DCM, 0–25 °C | Selective protection, well-established | Requires careful control of stoichiometry |

| 2 | Acetoacetylation at 4-Position | Acetoacetyl chloride, base, DCM, 0–5 °C | Direct introduction of 3-oxobutanoyl group | Acetoacetyl chloride is moisture sensitive |

| 3 | Photocatalytic One-Step Synthesis (Analog) | 2-Aminopyridine, piperazine-1-tert-butyl formate, acridine salt, light, oxidant | Environmentally friendly, fewer byproducts | Currently demonstrated for related compounds, not exact target |

Research Findings and Considerations

- Yield and Purity: Traditional acetoacetylation methods typically yield high purity products after chromatographic purification, with yields often exceeding 70–80% under optimized conditions.

- Environmental Impact: Photocatalytic methods reduce hazardous waste and avoid heavy metals, aligning with green chemistry principles.

- Scalability: Boc protection and acetoacetylation are scalable with standard organic synthesis equipment; photocatalytic methods require specialized light sources and photocatalysts.

- Safety: Acetoacetyl chloride is corrosive and moisture sensitive; handling requires inert atmosphere and low temperature. Photocatalytic methods avoid such reagents but require control of light exposure and oxidants.

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is a piperazine derivative with the molecular formula C13H22N2O4 and a molecular weight of 270.33 g/mol . It is used in medical, environmental, and industrial research.

Scientific Research Applications

This compound is a building block for synthesizing more complex molecules, such as pharmaceuticals and agrochemicals. In biological research, it helps study enzyme interactions and serves as a precursor for synthesizing biologically active molecules. It is also used in the industrial sector to produce polymers, coatings, and other materials because of its stability and reactivity.

Chemistry

This compound acts as a building block in creating complex molecules like pharmaceuticals and agrochemicals.

Biology

This compound can be used in biological research to study enzyme interactions and as a precursor to synthesize biologically active molecules. The compound can inhibit or activate these targets, leading to various biological effects.

Industry

In industry, this compound is used in the production of polymers, coatings and other materials, due to its stability and reactivity.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

Types of Reactions:

- Oxidation: Can be achieved using reagents like hydrogen peroxide or potassium permanganate.

- Reduction: Achieved using agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The tert-butyl group can be replaced by other functional groups.

Reagents and Conditions:

- Oxidation: Hydrogen peroxide, potassium permanganate.

- Reduction: Lithium aluminum hydride, sodium borohydride.

- Substitution: Various nucleophiles under basic or acidic conditions.

作用机制

The mechanism of action of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Structural Variations and Substituent Effects

The tert-butyl piperazine-1-carboxylate scaffold is highly modular, with variations in substituents significantly altering physicochemical properties and biological activity. Below is a comparative analysis:

Key Observations :

- The 3-oxobutanoyl group enhances reactivity for subsequent derivatization (e.g., formation of urea linkages) .

- Fluorinated derivatives (e.g., ) improve metabolic stability and membrane permeability .

- Sulfonimidoyl and sulfonyl groups () introduce polarity, aiding in target binding for kinase inhibitors .

Key Observations :

- HOAt/EDCI-mediated amidation () is reliable for carboxamide formation but may require optimization for sterically hindered substrates.

- CuI-catalyzed amination () offers cost-effective access to arylpiperazines but with moderate yields .

- Pd/CuH catalysis () achieves high yields for sterically demanding substituents (e.g., ferrocene) .

Stability and Reactivity

- Acid Sensitivity : The tert-butyl carbamate group is generally stable under basic and neutral conditions but cleaved under strong acids (e.g., TFA) .

- Gastric Fluid Stability: Compounds with triazolylmethyl groups () degrade in simulated gastric fluid, whereas the 3-oxobutanoyl derivative’s stability remains unstudied but is presumed stable under standard conditions .

- Ketone Reactivity: The 3-oxobutanoyl group undergoes nucleophilic additions (e.g., with amines or hydrazines) to form hydrazones or imines, enabling diverse derivatization .

生物活性

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate (CAS No. 401566-77-6) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O4, with a molecular weight of 270.33 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and a 3-oxobutanoyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

The compound exhibits several biochemical properties that influence its activity:

- Solubility : It is soluble in organic solvents, which facilitates its use in biological assays.

- Stability : Under standard laboratory conditions, the compound remains stable; however, exposure to light and heat may lead to degradation.

- Metabolic Pathways : It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may also exhibit biological activity.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. For instance, it has been reported to induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF7 (Breast) | 20 | Inhibition of cell cycle progression |

| A549 (Lung) | 25 | Disruption of mitochondrial function |

- Antimicrobial Activity : The compound has demonstrated activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on HeLa cells. Results indicated an IC50 value of 15 µM, with significant induction of apoptosis observed through flow cytometry analysis.

- Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating promising antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。